molecular formula C4H7ClO3 B076035 3-Chloro-2-hydroxy-2-methylpropanoic acid CAS No. 13881-41-9

3-Chloro-2-hydroxy-2-methylpropanoic acid

Cat. No. B076035
CAS RN: 13881-41-9
M. Wt: 138.55 g/mol
InChI Key: NFSVYGUHJOOEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-hydroxy-2-methylpropanoic acid, also known as chloromethylproline, is a chiral building block that is widely used in the synthesis of various bioactive molecules. It has a unique chemical structure that makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism Of Action

The mechanism of action of 3-Chloro-2-hydroxy-2-methylpropanoic acid is not well understood. However, it is believed to inhibit the activity of enzymes such as DPP-IV and POP by binding to their active sites. This results in the inhibition of the enzymatic activity and the subsequent modulation of physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloro-2-hydroxy-2-methylpropanoic acid are dependent on the compounds it is used to synthesize. However, it has been shown to have potential therapeutic effects in the treatment of various diseases. For example, inhibitors of DPP-IV are used in the treatment of type 2 diabetes, as they increase insulin secretion and reduce blood glucose levels. Inhibitors of POP have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Chloro-2-hydroxy-2-methylpropanoic acid in lab experiments include its high purity, chiral nature, and ease of synthesis. It is also a versatile building block that can be used to synthesize a wide range of bioactive molecules. However, its limitations include its toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in scientific research. One area of interest is the synthesis of new inhibitors of enzymes such as DPP-IV and POP. These inhibitors have potential therapeutic effects in the treatment of various diseases. Another area of interest is the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in the synthesis of new chiral ligands for use in asymmetric catalysis. These ligands have potential applications in the production of enantiomerically pure compounds. Finally, the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in the synthesis of new agrochemicals with improved properties is also an area of interest.

Synthesis Methods

The synthesis of 3-Chloro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One of the most common methods is the reaction of L-proline with formaldehyde and hydrochloric acid in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-Chloro-2-hydroxy-2-methylpropanoic acid. Another method involves the reaction of L-proline with chloroacetyl chloride in the presence of a base. This method is more efficient and yields a higher purity product.

Scientific Research Applications

3-Chloro-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research for the synthesis of various bioactive molecules. It is a chiral building block that can be used to produce enantiomerically pure compounds. It is also used in the synthesis of inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as diabetes, cancer, and Alzheimer's disease.

properties

IUPAC Name

3-chloro-2-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVYGUHJOOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286866
Record name 3-Chloro-2-hydroxy-2-methylpropanoic acid
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Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-2-methylpropanoic acid

CAS RN

13881-41-9
Record name 3-Chloro-2-hydroxy-2-methylpropanoic acid
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Record name 3-Chloro-2-hydroxy-2-methylpropanoic acid
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